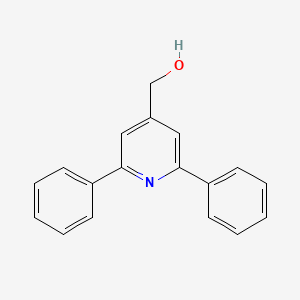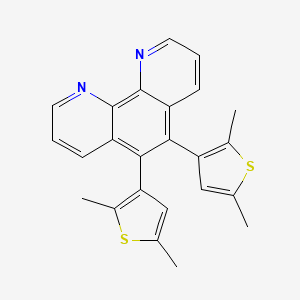
1,10-Phenanthroline, 5,6-bis(2,5-dimethyl-3-thienyl)-
概要
説明
1,10-Phenanthroline, 5,6-bis(2,5-dimethyl-3-thienyl)- is a heterocyclic organic compound. It is a derivative of 1,10-phenanthroline, where the 5 and 6 positions are substituted with 2,5-dimethyl-3-thienyl groups. This compound is known for its ability to form strong complexes with metal ions, making it a valuable ligand in coordination chemistry.
作用機序
Target of Action
The primary target of 1,10-Phenanthroline, 5,6-bis(2,5-dimethyl-3-thienyl)-, is metal ions, particularly zinc . It forms strong complexes with most metal ions, acting as a ligand in coordination chemistry .
Mode of Action
This compound interacts with its targets by forming strong complexes, particularly with zinc metallopeptidases . It inhibits metallopeptidases by removing and chelating the metal ion required for catalytic activity, leaving an inactive apoenzyme .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving metallopeptidases . By inhibiting these enzymes, it can disrupt the normal functioning of these pathways.
Pharmacokinetics
It is known that the compound is soluble in organic solvents , which may influence its absorption and distribution in the body.
Result of Action
The result of the compound’s action is the inhibition of metallopeptidases, leading to the inactivation of these enzymes . This can have various molecular and cellular effects, depending on the specific role of the inhibited enzyme.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,10-Phenanthroline, 5,6-bis(2,5-dimethyl-3-thienyl)-. For instance, the presence of metal ions in the environment can affect the compound’s ability to form complexes . Additionally, the compound’s solubility in organic solvents may be influenced by the presence of these solvents in the environment.
準備方法
Synthetic Routes and Reaction Conditions
1,10-Phenanthroline, 5,6-bis(2,5-dimethyl-3-thienyl)- can be synthesized through a multi-step processThis can be achieved through a series of reactions including bromination, followed by a coupling reaction with 2,5-dimethyl-3-thienyl groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .
化学反応の分析
Types of Reactions
1,10-Phenanthroline, 5,6-bis(2,5-dimethyl-3-thienyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The thienyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienyl rings .
科学的研究の応用
1,10-Phenanthroline, 5,6-bis(2,5-dimethyl-3-thienyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a DNA intercalator and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials for electronic and photonic applications.
類似化合物との比較
Similar Compounds
1,10-Phenanthroline: The parent compound, known for its strong metal-chelating properties.
2,2’-Bipyridine: Another bidentate ligand with similar coordination properties.
Phenanthrene: The hydrocarbon backbone of 1,10-phenanthroline.
Uniqueness
1,10-Phenanthroline, 5,6-bis(2,5-dimethyl-3-thienyl)- is unique due to the presence of the 2,5-dimethyl-3-thienyl groups, which enhance its ability to form stable complexes and provide additional sites for chemical modification. This makes it a versatile ligand for various applications in coordination chemistry and materials science .
特性
IUPAC Name |
5,6-bis(2,5-dimethylthiophen-3-yl)-1,10-phenanthroline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2S2/c1-13-11-19(15(3)27-13)21-17-7-5-9-25-23(17)24-18(8-6-10-26-24)22(21)20-12-14(2)28-16(20)4/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPWSVFNXYUDSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C2=C3C=CC=NC3=C4C(=C2C5=C(SC(=C5)C)C)C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744062 | |
| Record name | 5,6-Bis(2,5-dimethylthiophen-3-yl)-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
792934-46-4 | |
| Record name | 5,6-Bis(2,5-dimethylthiophen-3-yl)-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



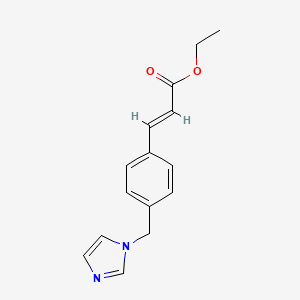
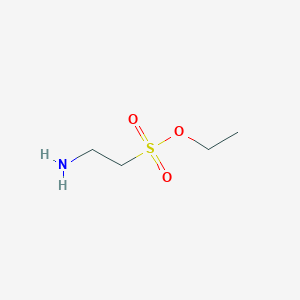
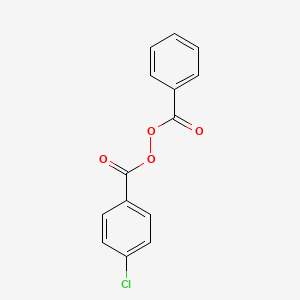
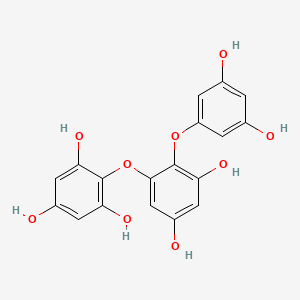
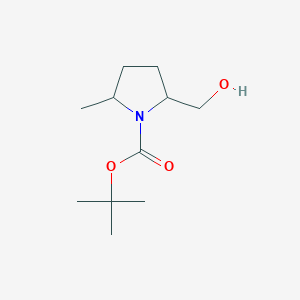
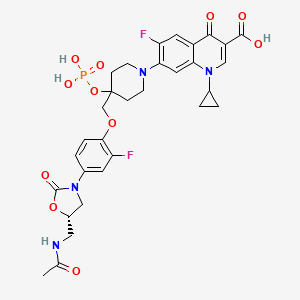
![6-(2-Chlorophenyl)benzo[d]thiazol-2-amine](/img/structure/B3331198.png)
![(6S,7S)-7-(tert-butoxycarbonyl)-5-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B3331204.png)
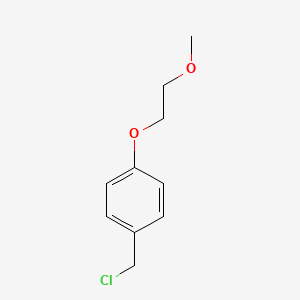

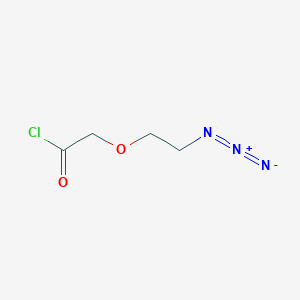
![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[4-(methyldisulfanyl)pentanoyl]amino]propanoate](/img/structure/B3331236.png)
